Cas no 725698-89-5 (5-(5-methylisoxazol-3-yl)-1,3,4-oxadiazol-2-amine)

5-(5-methylisoxazol-3-yl)-1,3,4-oxadiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 1,3,4-Oxadiazol-2-amine,5-(5-methyl-3-isoxazolyl)-
- 1,3,4-Oxadiazol-2-amine,5-(5-methyl-3-isoxazolyl)-(9CI)
- 5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine
- 5-(5-methylisoxazol-3-yl)-1,3,4-oxadiazol-2-amine
- F2145-0844
- EN300-235241
- AKOS003341544
- CS-0280750
- 5-(5-Methylisoxazol-3-yl)-1,3,4-oxadiazol-2(3h)-imine
- DTXSID80589560
- 725698-89-5
-
- MDL: MFCD06164558
- インチ: InChI=1S/C6H6N4O2/c1-3-2-4(10-12-3)5-8-9-6(7)11-5/h2H,1H3,(H2,7,9)
- InChIKey: NDDNATQSRAIWNX-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=NO1)C2=NNC(=N)O2
計算された属性
- せいみつぶんしりょう: 166.04907545g/mol
- どういたいしつりょう: 166.04907545g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
5-(5-methylisoxazol-3-yl)-1,3,4-oxadiazol-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2145-0844-2.5g |
5-(5-methylisoxazol-3-yl)-1,3,4-oxadiazol-2-amine |
725698-89-5 | 95%+ | 2.5g |
$788.0 | 2023-09-05 | |
Enamine | EN300-235241-0.1g |
5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine |
725698-89-5 | 95% | 0.1g |
$741.0 | 2024-06-19 | |
Enamine | EN300-235241-2.5g |
5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine |
725698-89-5 | 95% | 2.5g |
$1650.0 | 2024-06-19 | |
Enamine | EN300-235241-0.5g |
5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine |
725698-89-5 | 95% | 0.5g |
$809.0 | 2024-06-19 | |
Enamine | EN300-235241-0.05g |
5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine |
725698-89-5 | 95% | 0.05g |
$707.0 | 2024-06-19 | |
Enamine | EN300-235241-10.0g |
5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine |
725698-89-5 | 95% | 10.0g |
$3622.0 | 2024-06-19 | |
Enamine | EN300-235241-0.25g |
5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine |
725698-89-5 | 95% | 0.25g |
$774.0 | 2024-06-19 | |
Life Chemicals | F2145-0844-0.5g |
5-(5-methylisoxazol-3-yl)-1,3,4-oxadiazol-2-amine |
725698-89-5 | 95%+ | 0.5g |
$374.0 | 2023-09-05 | |
Life Chemicals | F2145-0844-1g |
5-(5-methylisoxazol-3-yl)-1,3,4-oxadiazol-2-amine |
725698-89-5 | 95%+ | 1g |
$394.0 | 2023-09-05 | |
TRC | M260486-1g |
5-(5-methylisoxazol-3-yl)-1,3,4-oxadiazol-2-amine |
725698-89-5 | 1g |
$ 570.00 | 2022-06-04 |
5-(5-methylisoxazol-3-yl)-1,3,4-oxadiazol-2-amine 関連文献
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
5-(5-methylisoxazol-3-yl)-1,3,4-oxadiazol-2-amineに関する追加情報
Introduction to Compound with CAS No 725698-89-5 and Product Name: 5-(5-methylisoxazol-3-yl)-1,3,4-oxadiazol-2-amine
The compound with the CAS number 725698-89-5 and the product name 5-(5-methylisoxazol-3-yl)-1,3,4-oxadiazol-2-amine represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential applications in medicinal chemistry. The structural features of this compound, particularly the presence of both isoxazole and oxadiazole moieties, contribute to its unique chemical properties and biological relevance.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their therapeutic potential. The 5-(5-methylisoxazol-3-yl)-1,3,4-oxadiazol-2-amine molecule has been extensively studied for its pharmacological properties. The isoxazole ring is known for its presence in various bioactive natural products and pharmaceuticals, while the oxadiazole moiety is recognized for its role in enhancing binding affinity and metabolic stability. The combination of these two heterocyclic systems in a single molecule suggests a synergistic effect that could lead to enhanced biological activity.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. The 5-methylisoxazol-3-yl substituent provides a versatile handle for further functionalization, allowing chemists to explore a wide range of derivatives with tailored biological properties. This flexibility makes it an invaluable building block for drug discovery efforts aimed at developing new treatments for various diseases.
Recent studies have highlighted the importance of oxadiazole derivatives in medicinal chemistry. These compounds have shown promise in multiple therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The 1,3,4-oxadiazol-2-amine core structure is particularly noteworthy for its ability to interact with biological targets in a manner that promotes therapeutic effects. For instance, some oxadiazole derivatives have been found to inhibit key enzymes involved in cancer cell proliferation, making them attractive candidates for further development.
The synthesis of 5-(5-methylisoxazol-3-yl)-1,3,4-oxadiazol-2-amine involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps typically include condensation reactions between appropriate precursors followed by functional group transformations. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial applications.
From a computational chemistry perspective, the molecular structure of this compound has been extensively modeled to understand its interactions with biological targets. Molecular docking studies have revealed that the 5-(5-methylisoxazol-3-yl) moiety can effectively bind to specific pockets on protein surfaces, while the 1,3,4-oxadiazol-2-amine part provides additional interactions that enhance binding affinity. These insights are crucial for designing molecules with improved pharmacokinetic properties.
The biological activity of this compound has been evaluated through various in vitro assays. Initial screening experiments have shown promising results in terms of inhibitory effects on certain enzymes and cell lines relevant to human diseases. For example, derivatives of this compound have demonstrated potent activity against enzymes involved in inflammation pathways, suggesting potential therapeutic benefits in conditions such as rheumatoid arthritis.
Furthermore, the compound's ability to cross cell membranes has been investigated due to its relevance for drug delivery systems. Studies using lipid bilayer models have indicated that modifications at the 5-methylisoxazol group can influence membrane permeability and uptake efficiency. This information is critical for optimizing formulations that enhance bioavailability and therapeutic efficacy.
In conclusion, the compound with CAS number 725698-89-5 and product name 5-(5-methylisoxazol-3-yl)-1,3,4-oxadiazol-2-amine represents a significant contribution to the field of medicinal chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in the discovery and development of new therapies for human diseases.
725698-89-5 (5-(5-methylisoxazol-3-yl)-1,3,4-oxadiazol-2-amine) 関連製品
- 1257851-33-4(4-Bromo-5-methylpyrimidine)
- 1361645-16-0(3'-Methyl-2,3,4-trichloro-5'-(trifluoromethyl)biphenyl)
- 2640889-24-1(3-Chloro-4-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine)
- 899974-81-3(N-(2-nitrophenyl)-N'-4-(trifluoromethoxy)phenylethanediamide)
- 2172167-36-9(1-cyclopropyl-5-(difluoromethyl)sulfanyl-1H-1,2,3,4-tetrazole)
- 1806277-42-8(Ethyl 4-cyano-2-nitro-5-(trifluoromethoxy)phenylacetate)
- 2228673-92-3(1-(2,5-difluoro-4-nitrophenyl)-2-methylpropan-2-amine)
- 2229031-56-3(2-methyl-2-(2-methyl-5-nitrophenyl)propan-1-amine)
- 2138166-45-5(2-[1-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methylcyclopentyl]acetic acid)
- 72228-39-8(2-(1-methyl-1H-indol-3-yl)propanoic Acid)